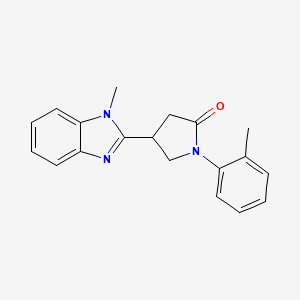
4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as MBP or 25B-NBOMe and belongs to the family of N-benzylphenethylamines. MBP is a psychoactive substance that has been studied for its potential use in treating various mental health disorders, including depression and anxiety.
Scientific Research Applications
Synthesis and Structural Insights
The compound 4-(1-Methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one falls under the category of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. A related study on the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through one-pot condensation offers insights into the synthetic pathways that could potentially apply to the target compound. These compounds' structures were confirmed using various spectroscopic methods, highlighting the importance of structural elucidation in understanding the chemical behavior and potential applications of such molecules (Kharchenko et al., 2008).
Anticancer Properties
Benzimidazole derivatives have been explored for their anticancer properties, as evidenced by research on ruthenium(II) arene complexes with 2-aryldiazole ligands. These studies reveal the potential of benzimidazole-containing compounds in developing novel anticancer agents, suggesting possible research directions for 4-(1-Methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one (Martínez-Alonso et al., 2014).
Biological Activity Prediction
The prediction of biological activity is crucial for understanding the potential applications of new compounds in scientific research. A study on the synthesis and toxicity evaluation of new pyrrole derivatives, which are structurally similar to the target compound, utilized various assays to assess their biological activity, including their potential as calcium channel blockers. This approach could be applied to 4-(1-Methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one to predict its biological activities and potential therapeutic uses (Ivan et al., 2021).
Mechanism of Action
Target of Action
The primary target of F3141-0123 is the WEE1 tyrosine kinase . WEE1 is a key regulator of cell cycle progression that influences entry into mitosis by modulating the activity of cyclin-dependent kinase 1 (CDK1, also referred to as cell division cycle 2 [CDC2]) .
Mode of Action
F3141-0123 is an adenosine triphosphate (ATP)-competitive inhibitor of the WEE1 tyrosine kinase . The proposed mechanism of action of F3141-0123 involves promoting entry into uncontrolled mitosis for cells with accumulated DNA damage . This ultimately leads to cell death via mitotic catastrophe .
Biochemical Pathways
In cancer cells, DNA damage response (DDR) pathways are often upregulated due to genomic instability . WEE1 is a key regulator of the G2/M and S-phase checkpoints where it leads to cell cycle arrest allowing DNA damage repair . Inhibition of WEE1 reduces the phosphorylation of CDC2 (CDK1) permitting cells to proceed through the cell cycle with an accumulation of DNA damage leading to mitotic catastrophe and ultimately cell death .
Pharmacokinetics
The pharmacokinetics of F3141-0123 are currently under investigation . It is known that F3141-0123 is orally bioavailable , but further studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of F3141-0123’s action is cell death via mitotic catastrophe . By promoting entry into uncontrolled mitosis for cells with accumulated DNA damage, F3141-0123 causes cells to die .
Action Environment
The action of F3141-0123 can be influenced by various environmental factors. For instance, the presence of the blood-brain barrier can prevent most therapeutics from reaching tumors at efficacious concentrations . F3141-0123 has been shown to effectively penetrate the brain and demonstrate anti-tumor activity in preclinical models of glioblastoma .
properties
IUPAC Name |
4-(1-methylbenzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13-7-3-5-9-16(13)22-12-14(11-18(22)23)19-20-15-8-4-6-10-17(15)21(19)2/h3-10,14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJKMXCXGCNAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide](/img/structure/B2952496.png)
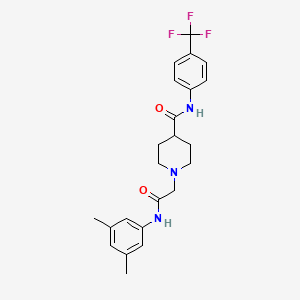
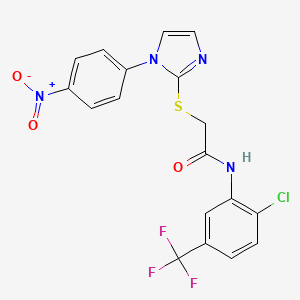
![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)
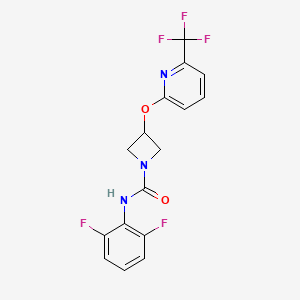
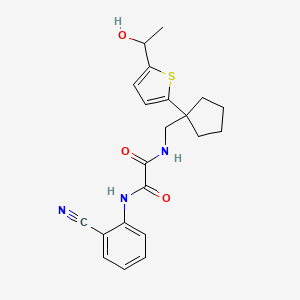

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2952508.png)
![N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2952509.png)
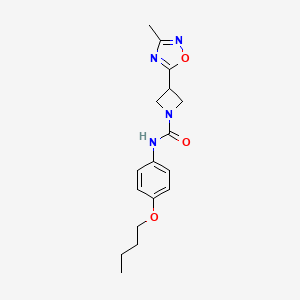
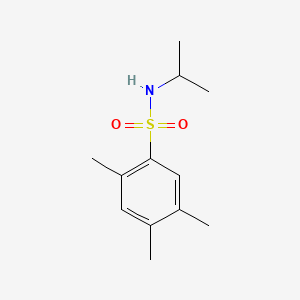
![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2952514.png)
![2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2952515.png)
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2952519.png)